molecular formula C4H9BO3 B13477677 (3-Methoxyprop-1-en-2-yl)boronic acid

(3-Methoxyprop-1-en-2-yl)boronic acid

Cat. No.: B13477677
M. Wt: 115.93 g/mol
InChI Key: JWYYMDMLKMGNEP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyprop-1-en-2-yl)boronic acid typically involves the reaction of a suitable boronic acid precursor with a methoxypropenyl reagent. One common method is the hydroboration of an alkyne followed by oxidation to yield the desired boronic acid. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF), and the reactions are typically carried out under an inert atmosphere to prevent oxidation of the boronic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would include the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyprop-1-en-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Methoxyprop-1-en-2-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methoxyprop-1-en-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organic halide to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxyprop-1-en-2-yl)boronic acid is unique due to its methoxypropenyl group, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for forming carbon-carbon bonds in a controlled manner .

Properties

Molecular Formula

C4H9BO3

Molecular Weight

115.93 g/mol

IUPAC Name

3-methoxyprop-1-en-2-ylboronic acid

InChI

InChI=1S/C4H9BO3/c1-4(3-8-2)5(6)7/h6-7H,1,3H2,2H3

InChI Key

JWYYMDMLKMGNEP-UHFFFAOYSA-N

Canonical SMILES

B(C(=C)COC)(O)O

Origin of Product

United States

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